5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one
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Overview
Description
The compound 5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a thiophene ring, and a hydroxy-substituted oxane moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated indole intermediate.
Attachment of the Oxane Moiety: The oxane moiety can be attached through a nucleophilic substitution reaction, where a hydroxy-substituted oxane derivative reacts with a suitable leaving group on the thiophene ring.
Final Assembly: The final compound is obtained by linking the thiophene and indole units through a sulfanyl bridge, which can be achieved using thiol-based reagents under mild conditions.
Industrial Production Methods
Industrial production of This compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound 5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group on the oxane moiety can be oxidized to form a ketone or aldehyde.
Reduction: The indole core can be reduced to form a dihydroindole derivative.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may serve as a probe for studying the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, This compound may have potential therapeutic applications. Its structural features suggest that it could interact with specific biological targets, such as receptors or enzymes, leading to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one: can be compared with other indole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-12-10-19(22,5-6-23-12)14-9-18(24-11-14)25-15-3-4-16-13(7-15)8-17(21)20(16)2/h3-4,7,9,11-12,22H,5-6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLADKMVHOOVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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